molecular formula C20H24N2O6S B2541387 2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170521-37-5

2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2541387
CAS No.: 1170521-37-5
M. Wt: 420.48
InChI Key: QYEVSNFXMJOXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound known for its complex structure and potential applications in various fields, including chemistry and pharmacology. This compound features multiple functional groups such as methoxy, acetyl, and sulfonamide, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis. One common method includes:

  • Starting Material: The synthesis may begin with 2,5-dimethoxybenzenesulfonyl chloride and a quinoline derivative.

  • Formation of Key Intermediates: Through a series of reactions including acetylation, reduction, and cyclization, key intermediates are formed.

  • Final Coupling Reaction: The intermediates are then coupled under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production would likely involve similar steps but optimized for scalability:

  • Bulk Synthesis: Large-scale synthesis of starting materials and intermediates.

  • Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.

  • Purification: Advanced purification techniques such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Can involve the methoxy groups or other functional groups.

  • Reduction: Possible at the sulfonamide or quinoline moieties.

  • Substitution: Common at the methoxy or sulfonamide groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: Halogens or alkylating agents.

Major Products

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has applications in:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Investigated for its potential as a biological probe.

  • Medicine: Explored for its possible therapeutic properties.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: Potentially targets specific enzymes or receptors in biological systems.

  • Pathways: May interact with signaling pathways or cellular processes, modulating activity or function.

Comparison with Similar Compounds

Compared to other compounds in its class, this compound is unique due to:

  • Functional Group Diversity: Presence of multiple reactive groups.

  • Complex Structure: Offers a versatile platform for chemical modifications.

Similar Compounds

  • 2,5-Dimethoxy-N-(quinolin-7-yl)benzenesulfonamide

  • N-(2-methoxyacetyl)-2,5-dimethoxybenzenesulfonamide

  • Tetrahydroquinoline derivatives with varying substituents

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-12-16(27-2)8-9-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEVSNFXMJOXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.